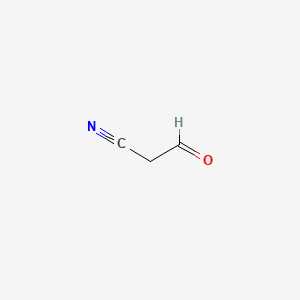
3-オキソプロパンニトリル
概要
説明
3-Oxopropanenitrile, also known as cyanoacetaldehyde, is an organic compound with the molecular formula C3H3NO. It is a versatile intermediate in organic synthesis, characterized by the presence of both a nitrile group and a carbonyl group. This compound is of significant interest due to its reactivity and utility in various chemical transformations.
科学的研究の応用
3-Oxopropanenitrile is extensively used in scientific research due to its reactivity and versatility:
Chemistry: It is a key intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Serves as a precursor in the synthesis of pharmaceutical agents, including antiviral drugs.
Industry: Employed in the production of fine chemicals and agrochemicals.
生化学分析
Biochemical Properties
3-Oxopropanenitrile plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating different biochemical pathways. For instance, it can undergo enzymatic reduction by yeast short-chain dehydrogenase (YMR226C), resulting in the formation of hydroxylated fragments . This interaction highlights the compound’s role in redox reactions and its potential involvement in metabolic pathways.
Cellular Effects
3-Oxopropanenitrile influences various cellular processes. It has been observed to affect cell viability and proliferation. For example, in certain cancer cell lines, compounds similar to 3-Oxopropanenitrile have shown antiproliferative activity by inducing mitotic arrest and apoptosis . This suggests that 3-Oxopropanenitrile may impact cell signaling pathways, gene expression, and cellular metabolism, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, 3-Oxopropanenitrile exerts its effects through several mechanisms. It can participate in reductive amination reactions, where it is reduced to an amine, which can then form iminium ions . These ions can interact with various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form reactive intermediates makes it a potent modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Oxopropanenitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Oxopropanenitrile is prone to rapid biodegradation, with a half-life of approximately 4.955 days under atmospheric conditions . This rapid degradation can affect its efficacy and impact in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Oxopropanenitrile vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating oxidative stress and enhancing metabolic functions . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage thresholds is essential for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
3-Oxopropanenitrile is involved in several metabolic pathways. It can be metabolized through oxidative pathways, leading to the production of smaller molecules and biological energy . The compound’s interactions with enzymes and cofactors play a significant role in regulating metabolic flux and metabolite levels. Its involvement in glycolysis and other catabolic pathways underscores its importance in cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Oxopropanenitrile is transported and distributed through various mechanisms. It is highly soluble in water, which facilitates its movement across cellular membranes . The compound may interact with specific transporters or binding proteins that influence its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of 3-Oxopropanenitrile can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization patterns can provide insights into its role in cellular processes and its potential as a therapeutic agent.
準備方法
Synthetic Routes and Reaction Conditions: 3-Oxopropanenitrile can be synthesized through several methods. One common approach involves the catalytic reaction of cyclopentane methyl formate and acetonitrile . Another method includes the enzymatic reduction of 3-cyclopentyl-3-oxopropanenitrile using yeast short-chain dehydrogenase .
Industrial Production Methods: Industrial production of 3-Oxopropanenitrile often involves large-scale catalytic processes that ensure high yield and purity. The use of biocatalysis is also gaining traction due to its mild reaction conditions and environmental benefits .
化学反応の分析
Types of Reactions: 3-Oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Enzymatic reduction to form hydroxylated derivatives.
Substitution: It participates in nucleophilic substitution reactions, forming various substituted nitriles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Utilizes enzymes such as yeast short-chain dehydrogenase.
Substitution: Often employs nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxylated nitriles.
Substitution: Substituted nitriles and other derivatives.
作用機序
The mechanism of action of 3-Oxopropanenitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition, while the carbonyl group can participate in various condensation reactions. These properties make it a valuable intermediate in organic synthesis .
類似化合物との比較
- 3-Oxobutanenitrile
- 3-Oxopentanitrile
- 3-Oxohexanenitrile
Comparison: 3-Oxopropanenitrile is unique due to its smaller molecular size and higher reactivity compared to its longer-chain analogs. This makes it more suitable for certain synthetic applications where steric hindrance is a concern.
特性
IUPAC Name |
3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO/c4-2-1-3-5/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMOYIXZGHJMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210639 | |
| Record name | Cyanoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6162-76-1 | |
| Record name | Cyanoacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006162761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Oxopropanenitrile?
A1: 3-Oxopropanenitrile has a molecular formula of C3H3NO and a molecular weight of 69.06 g/mol.
Q2: How can 3-Oxopropanenitrile be spectroscopically characterized?
A2: 3-Oxopropanenitrile can be characterized using various spectroscopic techniques, including:
Q3: What are some common synthetic routes to 3-Oxopropanenitrile derivatives?
A3: 3-Oxopropanenitriles can be synthesized via various methods, including:* Electrophilic Cyanoacetylation of Heterocycles: This approach employs mixed anhydrides (acetic or trifluoroacetic anhydride with cyanoacetic acid) in the presence of a catalyst like Mg(ClO4)2·2H2O. []* Blaise Reaction: This zinc-mediated condensation of 3-oxopropanenitriles with ethyl bromoacetate allows for the synthesis of 3,5-dioxopentanoates and 3-amino-5-oxopent-3-enoates. []
Q4: How does 3-Oxopropanenitrile react with conjugated esters and amides?
A4: In the presence of manganese(III) acetate, 3-Oxopropanenitriles undergo radical cyclization reactions with conjugated esters and amides to yield ethyl 4-cyano-2,3-dihydrofuran-3-carboxylates and 4-cyano-2,3-dihydrofuran-3-carboxamides, respectively. This reaction demonstrates enhanced efficiency when thienyl groups replace phenyl substituents in the esters and amides. []
Q5: Can 3-Oxopropanenitriles be used in multicomponent reactions?
A5: Yes, 3-Oxopropanenitriles are valuable substrates for multicomponent reactions (MCRs). For instance, they participate in a one-pot, four-component reaction with aromatic aldehydes, cycloalkanones, and ammonium acetate, ultimately yielding indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids. This transformation proceeds through a six-step tandem process involving Knoevenagel condensation, nucleophilic addition, Michael addition, N-cyclization, elimination, and air oxidation. []
Q6: How does cerium(IV) ammonium nitrate (CAN) mediate reactions involving 3-Oxopropanenitriles?
A6: CAN facilitates the radical cyclization of 3-Oxopropanenitriles with alkenes, leading to the formation of 4,5-dihydrofurans. When compared to manganese(III) acetate, the CAN/THF system demonstrates superior efficiency in these radical cyclizations. [] Notably, this approach also proves effective in regioselective radical addition reactions of 3-Oxopropanenitriles with terminal dienes, primarily targeting the terminal double bond and producing 5-ethenyl-4,5-dihydrofuran-3-carbonitriles. []
Q7: What heterocycles can be synthesized using 3-Oxopropanenitrile as a building block?
A7: 3-Oxopropanenitrile serves as a versatile precursor for various heterocyclic compounds, including:
- Furan Derivatives: Achieved through radical cyclizations with alkenes or terminal dienes, mediated by reagents like CAN or manganese(III) acetate. [, ]
- Pyrrole-Linked Benzo[f]chromenes: Synthesized via a regioselective three-component reaction involving β-naphthol, 3-Oxopropanenitrile derivatives, and aromatic aldehydes, often catalyzed by triethylamine. []
- Indole-based Heterocycles: 3-(1H-Indol-3-yl)-3-oxopropanenitrile serves as a key intermediate for synthesizing various indole-containing heterocycles, often exploiting its reactivity towards cyclization and condensation reactions. []
Q8: How do structural modifications of 3-Oxopropanenitrile derivatives influence their biological activity?
A8: Structural modifications on the 3-Oxopropanenitrile scaffold significantly impact its biological activity. For example, introducing a thienyl group instead of a phenyl group in conjugated esters and amides used in radical cyclization reactions leads to increased yields of the desired 2,3-dihydrofurans. [] Additionally, incorporating specific substituents and pharmacophores can modulate the compound's interactions with biological targets, affecting its potency and selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



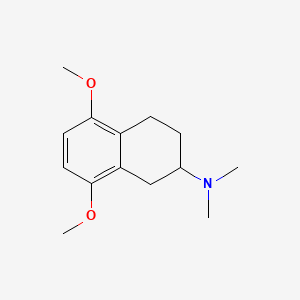
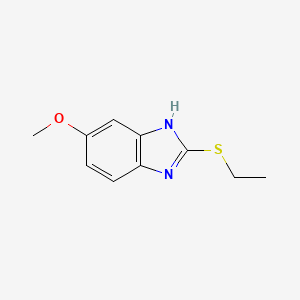

![n-[3-(Pyridin-2-yldisulfanyl)propanoyl]glutamic acid](/img/structure/B1221528.png)

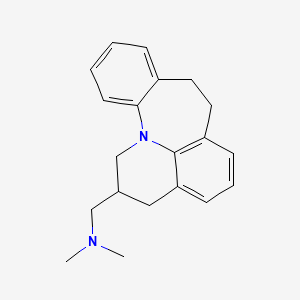
![(4Ar,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine;hydrochloride](/img/structure/B1221536.png)
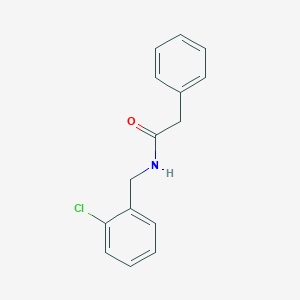
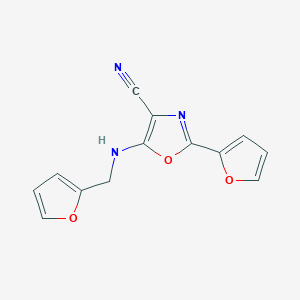

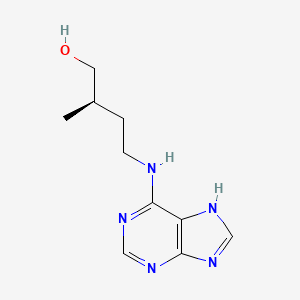

![(1R,5S,9R)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1221545.png)
